methyl 4-({[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]carbamoyl}formamido)benzoate
Description
Methyl 4-({[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]carbamoyl}formamido)benzoate is a structurally complex small molecule characterized by multiple pharmacologically relevant functional groups. Its core structure includes:
- A 1-methyl-1H-indole moiety, a heterocyclic aromatic system commonly found in bioactive compounds, including serotonin receptor modulators and kinase inhibitors.
- A dimethylamino ethyl side chain, which may enhance solubility and influence receptor binding through electrostatic interactions.
- A methyl benzoate group, which could improve membrane permeability due to its ester functionality.
The indole scaffold is known for its versatility in medicinal chemistry, often serving as a core structure in antidepressants, antivirals, and anticancer agents .
Properties
IUPAC Name |
methyl 4-[[2-[[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]amino]-2-oxoacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-26(2)20(18-14-27(3)19-8-6-5-7-17(18)19)13-24-21(28)22(29)25-16-11-9-15(10-12-16)23(30)31-4/h5-12,14,20H,13H2,1-4H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSJHSANRJGGPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=C(C=C3)C(=O)OC)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological processes, contributing to the compound’s broad-spectrum biological activities.
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the target’s function. This modulation can result in a variety of changes depending on the specific target and the nature of the interaction.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. Each of these activities is associated with specific biochemical pathways, suggesting that this compound may affect multiple pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it is likely that this compound has diverse effects at the molecular and cellular level.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with Analogous Indole Derivatives
*LogP values estimated using fragment-based methods.
Key Observations:
Low Similarity to Triazolo-Pyrimidine Derivatives (Tanimoto = 0.35):
The target compound lacks the fused triazolo-pyrimidine ring system present in the compound from , resulting in significant divergence in planar structure and electronic properties. This difference likely reduces overlap in biological targets, as triazolo-pyrimidines are often kinase inhibitors .
However, the target’s benzoate ester and carbamoylformamido linker introduce distinct steric and polarity profiles, which may alter blood-brain barrier penetration compared to simpler indole-ethylamine analogs .
Activity-Relevant Similarity Considerations
For example:
- The methyl benzoate group in the target compound may confer metabolic stability compared to analogs with free carboxylic acids.
- The carbamoylformamido linker could enable unique hydrogen-bonding interactions with target proteins, differentiating it from compounds with rigid aromatic linkers.
Computational and Experimental Implications
- Graph-Based Matching accurately identifies shared substructures (e.g., indole, dimethylamino ethyl) but requires significant computational resources .
- Tanimoto Coefficients (using MACCS or ECFP4 fingerprints) efficiently prioritize compounds for high-throughput screening but may overlook critical 3D conformational features .
Q & A
Basic: What are the recommended synthetic routes for this compound, and what reaction conditions are critical for achieving high yields?
The synthesis involves multi-step organic reactions:
- Step 1: Formation of the benzoate ester core via esterification of 4-aminobenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) .
- Step 2: Introduction of the indole-derived carbamoyl group through carbodiimide-mediated coupling (e.g., using DCC or EDC) between the benzoate ester and 2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethylamine .
- Critical Conditions: Use anhydrous solvents (e.g., DMF or THF), inert atmospheres (N₂/Ar), and controlled temperatures (0–25°C) to prevent side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
Key methods include:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., indole protons at δ 7.1–7.8 ppm, dimethylamino group at δ 2.2–2.5 ppm) .
- Mass Spectrometry (HRMS): To verify molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- Infrared Spectroscopy (IR): Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .
Basic: What safety precautions are essential when handling this compound in laboratory settings?
- Hazard Classification: Classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Use PPE: nitrile gloves, lab coat, and safety goggles .
- First Aid: For inhalation, move to fresh air; for skin contact, wash with soap/water. Immediate medical consultation is required .
- Storage: Store in a cool, dry place (<25°C) under inert gas to prevent hydrolysis .
Advanced: How can reaction conditions be optimized to minimize byproduct formation during synthesis?
- Solvent Optimization: Replace polar aprotic solvents (DMF) with less reactive alternatives (e.g., dichloromethane) to reduce carbamate side products .
- Catalyst Screening: Test coupling agents like HOBt/DMAP to enhance amide bond formation efficiency .
- Temperature Control: Lower reaction temperatures (0–5°C) during coupling steps to suppress undesired nucleophilic substitutions .
Advanced: What strategies resolve contradictions in NMR or MS data for derivatives of this compound?
- Isotopic Labeling: Use ¹⁵N-labeled intermediates to clarify ambiguous amide/indole proton signals in crowded NMR regions .
- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate assignments .
- Tandem MS/MS: Fragment ions can distinguish structural isomers (e.g., differentiating carbamoyl vs. formamido linkages) .
Advanced: How can researchers investigate this compound’s interaction mechanisms with biological targets?
- Enzyme Assays: Use fluorescence polarization or SPR to measure binding affinity to target enzymes (e.g., kinases or proteases) .
- Molecular Docking: Simulate binding poses using software like AutoDock Vina, focusing on hydrophobic interactions between the indole moiety and receptor pockets .
- Mutagenesis Studies: Identify critical binding residues by altering active-site amino acids and measuring activity changes .
Advanced: What methodologies assess the environmental persistence and ecotoxicological impacts of this compound?
- Biodegradation Assays: OECD Test Guideline 301: Monitor degradation rates in activated sludge or soil systems under aerobic/anaerobic conditions .
- Bioaccumulation Studies: Measure log Kow values (octanol-water partition coefficient) to predict accumulation in aquatic organisms .
- Ecotoxicology: Use Daphnia magna or Danio rerio (zebrafish) models to evaluate acute/chronic toxicity (LC₅₀/EC₅₀ values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
